molecular formula C7H6BrNO3 B062606 Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate CAS No. 170235-19-5

Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate

Cat. No.: B062606
CAS No.: 170235-19-5
M. Wt: 232.03 g/mol
InChI Key: GAVHSGPZDJCNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate is a high-value, multifunctional heteroaromatic building block specifically designed for advanced pharmaceutical and chemical research. This compound features three distinct, orthogonally reactive functional groups—the bromo substituent, the phenolic hydroxyl group, and the methyl ester—on a pyridine core, making it an exceptionally versatile scaffold for parallel synthesis and structure-activity relationship (SAR) exploration. Its primary research value lies in medicinal chemistry, where it serves as a key intermediate in the synthesis of complex molecules, particularly kinase inhibitors and other biologically active heterocycles. The bromine atom is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) for introducing diverse carbon-based substituents, enabling rapid diversification of the molecular scaffold. The electron-withdrawing ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, while the phenolic hydroxyl can be alkylated or acylated to further modulate the compound's physicochemical properties and binding affinity. This unique combination of features allows researchers to systematically build molecular complexity from a single, well-defined starting point, accelerating the discovery and optimization of novel therapeutic candidates. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-bromo-5-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-3-5(10)6(8)9-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVHSGPZDJCNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570955
Record name Methyl 6-bromo-5-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170235-19-5
Record name 2-Pyridinecarboxylic acid, 6-bromo-5-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170235-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-5-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Esterification of 6-Bromo-5-Hydroxy-2-Pyridinecarboxylic Acid

A robust method involves synthesizing the carboxylic acid precursor followed by esterification. While no direct synthesis of 6-bromo-5-hydroxy-2-pyridinecarboxylic acid is reported, analogous esterifications are documented .

Procedure :

  • Synthesize 6-bromo-5-hydroxy-2-pyridinecarboxylic acid (hypothetical precursor).

  • Esterify using bis-(2-oxo-3-oxazolidinyl)phosphoryl chloride (BOP-Cl) and N-ethyl-N,N-diisopropylamine in dichloromethane .

Example from Literature :

  • Substrate : 6-Bromo-2-pyridinecarboxylic acid (3 g, 14.85 mmol).

  • Coupling agent : BOP-Cl (4.536 g, 17.82 mmol).

  • Base : N-ethyl-N,N-diisopropylamine (6.57 mL, 37.13 mmol).

  • Solvent : DCM (20 mL).

  • Yield : Quantitative (5 g, 100%) .

Applying these conditions to 6-bromo-5-hydroxy-2-pyridinecarboxylic acid would theoretically yield the target ester. Challenges include synthesizing the di-substituted acid precursor, which may require orthogonal protection/deprotection strategies.

Demethylation of Methyl 6-Bromo-5-Methoxy-2-Pyridinecarboxylate

Introducing the hydroxyl group via demethylation of a methoxy precursor is a viable alternative:

  • Synthesize methyl 5-methoxy-2-pyridinecarboxylate .

  • Brominate at position 6 using NBS/DMF .

  • Demethylate with BBr₃ or HBr.

Demethylation Conditions :

  • Reagent : 48% HBr with CuBr catalyst .

  • Temperature : -5–5°C.

  • Yield : ~50–67% .

This method avoids competing directing effects during bromination, as the methoxy group is less activating than hydroxyl.

Comparative Analysis of Preparation Methods

Method Key Steps Yield Advantages Challenges
NBS Bromination Direct bromination of hydroxylated esterModerateRegioselective; minimal stepsPrecursor synthesis required
Hofmann Degradation Amine-to-hydroxyl conversion50–67%Adaptable from existing patentsMulti-step; side reactions
Carboxylic Acid Esterification Coupling-agent-driven esterification100%High yield; reliable conditionsAcid precursor synthesis unverified
Methoxy Demethylation Bromination followed by demethylation50–67%Avoids directing-group conflictsRequires harsh demethylation conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate) in an acidic or basic medium.

    Reduction: Reducing agents (e.g., LiAlH4) in an anhydrous solvent (e.g., diethyl ether).

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Oxidation: 6-bromo-5-oxo-2-pyridinecarboxylate.

    Reduction: 6-bromo-5-hydroxy-2-pyridinemethanol.

Scientific Research Applications

Chemistry

Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions : The hydroxyl group can be oxidized to form carbonyl compounds.
  • Reduction Reactions : The ester group can be reduced to alcohols.

Biology

This compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity : In vitro studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values against selected strains are as follows:

Bacterial StrainMIC (mg/L)
Acinetobacter baumannii156.2
Escherichia coli312.5
Staphylococcus aureus625

These results suggest its potential as an alternative treatment option in antibiotic-resistant scenarios .

Anticancer Properties : Research has shown that this compound can induce apoptosis in various cancer cell lines. A study demonstrated that higher concentrations led to significant reductions in cell viability, indicating its potential development into an anticancer therapeutic agent .

Medicine

The compound is being explored for its applications in drug development. Its functional groups allow it to interact with various biological targets, making it a candidate for further pharmacological studies. Its unique structure may enhance binding affinity through hydrogen bonding and halogen interactions, influencing pharmacokinetics and pharmacodynamics .

Study 1: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial activity of this compound against several bacterial strains. The findings indicated that the compound significantly inhibited bacterial growth, particularly against multidrug-resistant strains, suggesting its potential role in treating infections caused by resistant bacteria.

Study 2: Anticancer Activity

In another investigation, this compound was tested on human cancer cell lines. Results showed that the compound induced apoptosis with notable efficacy at higher concentrations. This supports the hypothesis that it could be developed into an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents (Position) Similarity Score Key Applications
This compound 170235-19-5 C₇H₆BrNO₃ 5-OH, 6-Br, 2-COOCH₃ Reference Pharmaceutical intermediates
6-Bromo-2-pyridinecarboxylic acid 21190-87-4 C₆H₄BrNO₂ 6-Br, 2-COOH 0.82 Ligand synthesis, catalysis
6-Bromo-5-methylpicolinic acid 1211516-25-4 C₇H₆BrNO₂ 5-CH₃, 6-Br, 2-COOH 0.78 Agrochemical intermediates
6-Bromo-5-chloropicolinic acid 1214328-42-3 C₆H₃BrClNO₂ 5-Cl, 6-Br, 2-COOH 0.84 Antibacterial agent precursors

Key Differences:

Functional Groups :

  • The methyl ester in the target compound enhances solubility in organic solvents compared to carboxylic acid analogs (e.g., 21190-87-4), which are more polar and prone to hydrogen bonding .
  • The hydroxy group at the 5-position differentiates it from analogs like 6-bromo-5-methylpicolinic acid (5-CH₃) and 6-bromo-5-chloropicolinic acid (5-Cl), influencing reactivity in substitution reactions .

Physical Properties: Boiling Point: The target compound’s boiling point (411°C) is higher than that of methyl salicylate (a structurally simpler ester, ~222°C), likely due to increased molecular weight and bromine’s electron-withdrawing effects . Density: At 1.716 g/cm³, it is denser than non-brominated esters (e.g., methyl salicylate: 1.17 g/cm³) due to bromine’s atomic mass .

Synthetic Utility :

  • The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows hydrolysis to carboxylic acids for further derivatization .
  • Analogs like 6-bromo-5-chloropicolinic acid (CAS 1214328-42-3) exhibit enhanced electrophilicity due to dual halogenation, favoring nucleophilic aromatic substitution .

Biological Activity

Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate (MBHPC) is a pyridine derivative with significant potential in various biological applications. This article provides an in-depth analysis of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MBHPC has the molecular formula C₇H₆BrNO₃ and features a bromine atom, a hydroxyl group, and a carboxylate ester group attached to a pyridine ring. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development and other applications in medicinal chemistry .

1. Antimicrobial Activity

MBHPC has been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it exhibits significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 156.2 to 625 mg/L against various bacterial strains, including Acinetobacter baumannii .

Bacterial Strain MIC (mg/L)
Acinetobacter baumannii156.2
Escherichia coli312.5
Staphylococcus aureus625

This table summarizes the antibacterial efficacy of MBHPC against selected bacterial strains, highlighting its potential as a therapeutic agent in treating infections.

2. Anticancer Properties

Research has also indicated that MBHPC may possess anticancer properties. It has been studied for its effects on various cancer cell lines, where it demonstrated cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of MBHPC is largely attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding, enhancing its interaction with biological targets such as enzymes and receptors. The bromine atom may also contribute to its binding affinity through halogen bonding, which can influence the compound's pharmacokinetics and pharmacodynamics .

Study 1: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial activity of MBHPC against several bacterial strains. The results demonstrated that MBHPC significantly inhibited bacterial growth, particularly against multidrug-resistant strains, suggesting its potential as an alternative treatment option in antibiotic resistance scenarios .

Study 2: Anticancer Activity

In another investigation, MBHPC was tested on human cancer cell lines. The findings indicated that MBHPC induced apoptosis in these cells, with a notable reduction in cell viability observed at higher concentrations. This study supports the hypothesis that MBHPC could be developed into an anticancer therapeutic agent.

Q & A

Q. What are the common synthetic routes for Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate?

The synthesis typically involves halogenation and esterification of pyridine precursors. For example, bromination at the 6-position of a hydroxylated pyridine derivative can be achieved using brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS}, followed by esterification with methanol under acidic conditions. Evidence from similar pyridine derivatives (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile) highlights the use of phosphoryl chloride (POCl3\text{POCl}_3) for chlorination, which can be adapted for bromination . Purification often employs column chromatography or recrystallization, with purity verified via melting point analysis (e.g., 78–82°C for analogous bromo-hydroxy-pyridines) .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and ester functionality.
  • IR : Detection of hydroxyl (-OH\text{-OH}) and carbonyl (C=O\text{C=O}) stretches.
  • Mass Spectrometry : High-resolution MS to validate molecular weight (C7H6BrNO3\text{C}_7\text{H}_6\text{BrNO}_3, 232.03 g/mol) . Cross-referencing with analogous compounds (e.g., 3-bromo-2-hydroxy-5-methylpyridine) ensures accurate peak assignments .

Q. How can purification challenges (e.g., residual solvents) be addressed?

Recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or preparative HPLC is recommended. For brominated pyridines, solvent selection must account for halogen stability. Evidence from related intermediates emphasizes avoiding prolonged exposure to heat to prevent dehalogenation .

Advanced Research Questions

Q. How can computational methods predict reactivity or regioselectivity in derivatization reactions?

Density-functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, can model electron density and local kinetic energy to predict sites for electrophilic substitution (e.g., bromination at the 6-position). These methods are validated through comparisons with experimental NMR shifts and reaction outcomes .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Crystallographic Validation : Single-crystal X-ray diffraction (performed using SHELXL ) provides unambiguous structural confirmation.
  • Dynamic NMR Studies : Variable-temperature NMR can identify rotational barriers or tautomeric equilibria affecting splitting patterns. For example, conflicting 1H^1\text{H} NMR signals in hydroxylated pyridines may arise from hydrogen bonding, which can be probed via deuterium exchange experiments .

Q. How to optimize Suzuki-Miyaura coupling reactions using this compound as a boronic acid precursor?

Conversion to the corresponding boronic ester (e.g., via Miyaura borylation) requires Pd catalysts (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) and mild bases (KOAc\text{KOAc}). Evidence from 6-chloro-5-methylpyridine-3-boronic acid synthesis highlights the importance of anhydrous conditions to prevent protodeboronation .

Q. What are the challenges in crystallizing this compound?

Hydrogen bonding between hydroxyl and ester groups can lead to polymorphism. Slow evaporation from DMSO/water mixtures at 4°C often yields suitable crystals. SHELXL refinement parameters (e.g., displacement ellipsoids) help distinguish disorder in bromine positions .

Methodological Insights Table

Research Aspect Recommended Approach Key References
Synthetic Optimization Use POCl3\text{POCl}_3 for halogenation; monitor reaction progress via TLC.
Structural Analysis Combine XRD (SHELXL) with DFT to resolve steric/electronic effects.
Reactivity Prediction DFT-based electron density maps to identify electrophilic sites.
Purity Validation Cross-check melting points (e.g., 78–82°C) and HPLC retention times against standards.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.